NBD-amine

Description

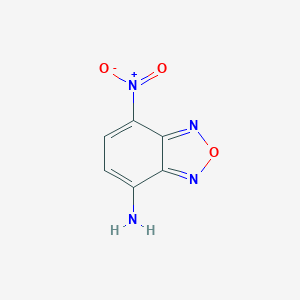

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOGLINWAPXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345103 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-91-4 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Amino 7 Nitrobenzofurazan and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions in ANBF Synthesis

Nucleophilic aromatic substitution (SNAr) stands as the cornerstone for the synthesis of 4-amino-7-nitrobenzofurazan and its derivatives. researchgate.net This class of reactions is particularly effective due to the electron-withdrawing properties of the nitro group and the furazan (B8792606) ring, which activate the 4-position of the benzofurazan (B1196253) core towards nucleophilic attack. arkat-usa.orglew.ro The halogen atom at this position, typically chlorine or fluorine, serves as an excellent leaving group, facilitating its displacement by a variety of nucleophiles. arkat-usa.org

The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to yield the substituted product. researchgate.net The high electrophilicity of the benzofurazan ring system makes these reactions proceed efficiently, often under mild conditions. researchgate.net This synthetic versatility has enabled the creation of a vast library of ANBF derivatives with tailored photophysical and chemical properties.

The most common precursors for the synthesis of ANBF derivatives are 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). arkat-usa.orgmdpi.com Both are commercially available and highly reactive towards nucleophiles. NBD-F is generally more reactive than NBD-Cl, which can be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are required. dergipark.org.tr

The synthesis of these precursors typically involves the nitration of a 4-halobenzofurazan. For instance, 4-fluorobenzofurazan can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position. The electron-withdrawing nature of the furazan ring directs the nitration to the meta position relative to the fluorine atom. Alternatively, NBD-F can be synthesized from NBD-Cl through a halogen exchange reaction with potassium fluoride (B91410).

Table 1: Comparison of NBD-Cl and NBD-F as Precursors

| Feature | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | 4-Fluoro-7-nitrobenzofurazan (NBD-F) |

| Reactivity | Less reactive | More reactive dergipark.org.tr |

| Cost | Generally lower cost dergipark.org.tr | Generally more expensive researchgate.net |

| Applications | Widely used for derivatizing primary and secondary amines, amino acids, and thiols. mdpi.comdergipark.org.trinnovareacademics.in | Preferred for its higher reactivity, especially for less nucleophilic species and in HPLC applications for sensitive detection. dergipark.org.trwikipedia.org |

| Reaction Conditions | May require slightly more forcing conditions. | Reacts under milder conditions. |

The reaction of NBD-Cl or NBD-F with primary and secondary amines is a fundamental and widely utilized method for generating a broad spectrum of ANBF derivatives. arkat-usa.orgmdpi.comnih.gov This reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), and often in the presence of a base like sodium bicarbonate or sodium carbonate to neutralize the liberated acid. mdpi.comnih.gov

The nucleophilic amino group attacks the electron-deficient C-4 position of the benzofurazan ring, leading to the displacement of the halide and the formation of a new C-N bond. researchgate.net The resulting NBD-amine adducts are often highly fluorescent, a property that is exploited in their use as fluorescent labels and probes. arkat-usa.orgmdpi.com The reaction is generally rapid and high-yielding. mdpi.com The nature of the amine, whether it is a simple alkylamine, an arylamine, or a more complex biomolecule, dictates the properties of the final ANBF derivative. arkat-usa.org For example, the reaction of NBD-Cl with aniline (B41778) yields N-phenyl-4-amino-7-nitrobenzofurazan. arkat-usa.org Depending on the concentration of the amine, different products can be formed. At low concentrations, the expected substitution product is obtained, while at high concentrations, a different product with a distinct absorption maximum may be produced. nih.gov

The derivatization of amino acids and peptides with 4-halo-7-nitrobenzofurazans is a crucial technique in proteomics and analytical biochemistry. mdpi.comnih.gov This process converts non-fluorescent amino acids and peptides into highly fluorescent derivatives, enabling their sensitive detection in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. wikipedia.orgnih.gov

The reaction proceeds via the nucleophilic attack of the amino group of the amino acid or the N-terminal amino group of a peptide on the NBD-halide. mdpi.com The reaction is typically performed in a buffered aqueous or mixed aqueous-organic solvent system at a slightly alkaline pH to ensure the amino group is in its nucleophilic, unprotonated form. mdpi.comnih.gov For example, NBD-Cl has been used to derivatize glycine (B1666218) by reacting it in a water-methanol mixture with sodium bicarbonate. mdpi.com Similarly, NBD-F has been successfully employed for the in-capillary derivatization of various amino acids, including valine, alanine, glutamic acid, and aspartic acid, as well as peptides like buccaline. nih.gov

Table 2: Examples of Amino Acid and Peptide Derivatization with NBD-Halides

| NBD Reagent | Analyte | Derivatization Conditions | Detection Method |

| NBD-Cl | Glycine | Water/Methanol, Sodium Bicarbonate mdpi.com | HPLC with fluorescence detection |

| NBD-F | Valine, Alanine, Glutamic Acid, Aspartic Acid | In-capillary, Borate Buffer (pH 8.8), 45°C nih.gov | Capillary Electrophoresis with Laser-Induced Fluorescence |

| NBD-F | Buccaline (peptide) | In-capillary, Borate Buffer (pH 8.8), 35°C nih.gov | Capillary Electrophoresis with Laser-Induced Fluorescence |

| NBD-Cl | Phenylalanine | Methanol, Sodium Bicarbonate mdpi.com | HPLC with fluorescence detection |

In addition to amines, 4-halo-7-nitrobenzofurazans are effective reagents for the derivatization of thiol-containing compounds, such as cysteine and other thiols of biological significance. mdpi.com The thiol group, being a potent nucleophile, readily reacts with the electrophilic center of the NBD ring to form a stable thioether linkage.

This derivatization is valuable for the selective labeling and quantification of thiols in complex biological samples. The resulting NBD-thiol adducts exhibit characteristic spectroscopic properties that allow for their detection. The development of specific fluorogenic reagents based on the halogenobenzofurazan structure, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, has further expanded the toolkit for thiol analysis. acs.org

Derivatization with Amino Acids and Peptides

Synthesis of Novel ANBF Derivatives for Specific Research Applications

The versatility of the SNAr chemistry of 4-halo-7-nitrobenzofurazans has been harnessed to synthesize a multitude of novel ANBF derivatives with tailored functionalities for specific research purposes. arkat-usa.orgmdpi.com By carefully selecting the nucleophile, researchers can introduce moieties that confer specific binding properties, alter solubility, or introduce additional reporter groups.

Examples of such specialized derivatives include those incorporating adamantylamine, furfurylamine, and aminohippuric acid, which have been synthesized and studied for their unique physicochemical and biological properties. mdpi.com The synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) provides a reagent for the determination of aldehydes and ketones. nih.gov These targeted synthetic strategies underscore the adaptability of the ANBF scaffold in creating tools for diverse scientific investigations.

A particularly interesting class of novel ANBF derivatives involves the conjugation of the nitrobenzofurazan moiety to crown ethers. arkat-usa.orgnih.govmdpi.com Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. unibo.it By linking a chromogenic or fluorogenic unit like ANBF to a crown ether, ion-selective sensors can be developed.

The synthesis of these conjugates typically involves the reaction of an amino-functionalized crown ether with NBD-Cl. arkat-usa.orgnih.gov For example, N-(4-amino-7-nitrobenzaoxa-1,3-diazole)-1,4,7,10-tetraoxa-13-azacyclopentadecane (NBD15C5) has been synthesized by reacting aza-15-crown-5 with NBD-Cl in acetonitrile in the presence of sodium carbonate. nih.gov The resulting conjugate's photophysical properties, such as its fluorescence, can be modulated by the binding of specific cations to the crown ether cavity, forming the basis of a sensing mechanism. nih.gov Similarly, derivatives have been prepared from amino-benzo-18-crown-6. arkat-usa.org The synthesis of a nitrobenzofurazan derivative of dibenzo-18-crown-6 (B77160) has also been reported, involving nitration, reduction to an amine, and subsequent derivatization with NBD. mdpi.com

Synthesis of Polymerizable Monomers

The integration of the 4-amino-7-nitrobenzofurazan (NBD) fluorophore into polymeric structures is achieved through the synthesis of polymerizable monomers. These monomers can then be incorporated into larger polymer chains using techniques like ring-opening metathesis polymerization (ROMP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govustc.edu.cn

One approach involves creating fluorescent exo-oxanorbornene imide monomers. nih.gov A key example is the synthesis of a green-fluorescent NBD-labeled monomer (M1). The synthesis is conducted by dissolving exo-4-(2-aminoethyl)-3,6-epoxy-1,2,3,6-tetrahydrophthalimide in dichloromethane (B109758) and reacting it with 4-chloro-7-nitrobenzofurazan in the presence of diisopropylethylamine under a nitrogen atmosphere. nih.gov This monomer can be readily copolymerized with other functional oxanorbornene monomers via ROMP, using a Grubbs 3rd generation catalyst, to create fluorescently labeled polymers for biomedical applications. nih.gov

Another versatile method involves the synthesis of an acryloyloxyethylamino-NBD monomer (NBDAE). ustc.edu.cn This is achieved through a two-step process starting from the non-fluorescent precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl). First, NBD-Cl undergoes a substitution reaction with ethanolamine. The resulting product is then esterified to yield the polymerizable NBDAE monomer. ustc.edu.cn This monomer has been successfully copolymerized with methyl methacrylate (B99206) (MMA) and N-isopropylacrylamide (NIPAM) using RAFT polymerization to produce well-defined, dye-labeled copolymers. ustc.edu.cn

Table 1: Synthesis of Polymerizable ANBF/NBD Monomers Click on the headers to sort the table.

| Monomer Type | Key Reactants | Polymerization Method | Reference |

|---|---|---|---|

| Exo-oxanorbornene imide (M1) | Exo-4-(2-aminoethyl)-3,6-epoxy-1,2,3,6-tetrahydrophthalimide, 4-Chloro-7-nitrobenzofurazan | Ring-Opening Metathesis Polymerization (ROMP) | nih.gov |

| 4-(2-Acryloyloxyethylamino)-7-nitro-2,1,3-benzoxadiazole (NBDAE) | 4-Chloro-7-nitrobenzofurazan, Ethanolamine | Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | ustc.edu.cn |

Synthesis of N-Hydroxyl NBD Derivatives

N-Hydroxyl NBD derivatives represent another class of functionalized compounds. A specific example is the synthesis of an N-hydroxy-N-methyl-NBD derivative. arkat-usa.orgresearchgate.net This compound was prepared through the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with N-methylhydroxylamine hydrochloride. arkat-usa.orgresearchgate.net The synthesis is part of a broader effort to create various NBD derivatives by reacting NBD-Cl with different primary amines or hydroxylamines to study their photophysical properties. arkat-usa.org

Table 2: Synthesis of N-Hydroxyl NBD Derivative Click on the headers to sort the table.

| Product | Reactant 1 | Reactant 2 | Reference |

|---|---|---|---|

| N-hydroxy-N-methyl-NBD derivative | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | N-methylhydroxylamine hydrochloride | arkat-usa.orgresearchgate.net |

Synthesis of Dicyanovinyl-Substituted Benzofurazan Derivatives

Dicyanovinyl-substituted benzofurazan derivatives have been synthesized for applications such as chemical sensing. acs.orgresearchgate.netnih.gov A notable example is a derivative, referred to as C1, which was prepared as an efficient ratiometric chemosensor for detecting cyanide anions in aqueous solutions. acs.orgnih.gov The synthesis involves creating a molecule where the dicyanovinyl group is attached to the benzofurazan core. The mechanism of sensing relies on the nucleophilic addition of cyanide to the dicyanovinyl group, which interrupts the intramolecular charge transfer (ICT) process within the molecule, leading to a detectable shift in its emission and absorption spectra. acs.orgresearchgate.net

Table 3: Synthesis of Dicyanovinyl-Substituted Benzofurazan Derivative Click on the headers to sort the table.

| Derivative Class | Reported Example | Application | Reference |

|---|---|---|---|

| Dicyanovinyl-substituted benzofurazan | Chemosensor C1 | Ratiometric detection of cyanide anions | acs.orgresearchgate.netnih.gov |

Green Chemistry Approaches in ANBF Synthesis

Advancements in the synthesis of ANBF and its derivatives have incorporated principles of green chemistry to improve efficiency and reduce environmental impact. A key strategy is the careful selection of reagents to maximize reaction yields. A significant improvement was demonstrated by using 4-fluoro-7-nitrobenzofurazan (NBD-F) instead of the more common 4-chloro-7-nitrobenzofurazan (NBD-Cl). ucla.edu The higher reactivity of the fluoride leaving group in nucleophilic aromatic substitution (SNAr) reactions leads to substantially higher product yields, which aligns with the green chemistry principle of atom economy and waste reduction. ucla.edu

Another green approach involves the use of water as a reaction medium, often facilitated by nanoreactors. For instance, the nucleophilic aromatic substitution between 4-chloro-7-nitrobenzofurazan and 1-octanethiol (B94742) was shown to be promoted within the hydrophobic bilayer membrane of vesicles in an aqueous phase. mdpi.com This spatial confinement enhances the reaction rate for hydrophobic substrates in water, providing a greener alternative to traditional organic solvents. mdpi.com The general consideration of solvent choice, such as switching from dichloromethane to less hazardous alternatives like tetrahydrofuran (B95107) (THF), is another applicable green chemistry metric. rsc.org

Challenges and Advancements in ANBF Synthetic Protocols

The synthesis of ANBF derivatives is not without its difficulties. A significant challenge has been achieving high yields for certain substrates, particularly when using NBD-Cl. ucla.edu Amines with competing functional groups, such as the hydroxyl groups in glucosamine, can lead to very low yields; the synthesis of 2-NBD-glucosamine was reported with only a 12% yield using NBD-Cl. ucla.edu Furthermore, some established synthetic routes may not be universally applicable. For example, a Diels-Alder reaction strategy that is commonly used for some systems proved unsuccessful for creating certain heterocyclic norbornadiene (NBD) derivatives. beilstein-journals.org

A major advancement directly addressing the challenge of low yields is the adoption of NBD-F as the starting material. ucla.edu Its superior reactivity in SNAr reactions has been a breakthrough for difficult syntheses. For instance, the yield for 2-NBD-glucosamine was improved from 12% with NBD-Cl to 75% with NBD-F. ucla.edu Another key advancement is the use of alternative reaction pathways, such as the Suzuki cross-coupling, to successfully synthesize new families of photoswitches like heteroatom-incorporated norbornadiene derivatives where other methods had failed. beilstein-journals.org The development of polymerizable ANBF monomers that can be integrated into complex materials using controlled polymerization techniques like ROMP and RAFT also represents a significant synthetic advancement, expanding the application of these fluorophores into materials science. nih.govustc.edu.cn

Table 4: Summary of Challenges and Advancements in ANBF Synthesis Click on the headers to sort the table.

| Area | Challenge | Advancement | Reference |

|---|---|---|---|

| Reaction Yield | Very low yields with NBD-Cl for amines with competing functional groups (e.g., 12% for 2-NBD-glucosamine). | Use of NBD-F significantly improves yields (e.g., 75% for 2-NBD-glucosamine). | ucla.edu |

| Synthetic Routes | Some standard methods like the Diels-Alder reaction are not universally applicable and can fail for certain target structures. | Development of alternative protocols like Suzuki cross-coupling to access novel NBD derivatives. | beilstein-journals.org |

| Materials Integration | Difficulty in incorporating fluorophores into complex materials in a controlled manner. | Synthesis of polymerizable monomers for use in controlled polymerizations like ROMP and RAFT. | nih.govustc.edu.cn |

Advanced Spectroscopic and Photophysical Investigations of 4 Amino 7 Nitrobenzofurazan

Fluorescence Mechanisms in ANBF Derivatives

4-Amino-7-nitrobenzofurazan (ANBF), also known as 4-amino-7-nitrobenz-2-oxa-1,3-diazole (NBD), and its derivatives are a class of compounds recognized for their fluorogenic properties. nih.gov The fluorescence of these molecules is a subject of extensive study, focusing on the mechanisms that govern their light-emitting characteristics.

The fluorescence of 4-amino substituted NBD derivatives is rooted in the phenomenon of intramolecular charge transfer (ICT). nih.govresearchgate.net In these molecules, the amino group acts as an electron donor, while the nitro group functions as an electron acceptor. nih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state that is responsible for the fluorescence emission. nih.govresearchgate.net This ICT character is a defining feature of this class of "push-pull" molecules. nih.gov The efficiency and characteristics of this charge transfer are sensitive to the surrounding environment, a property known as solvatochromism.

The structure of the amino moiety significantly impacts the fluorescence properties of NBD derivatives. acs.org Studies on a series of 4-aminonitrobenzoxadiazole derivatives, where the amino nitrogen is part of various heterocyclic rings or has different alkyl chain lengths, have revealed this sensitivity. acs.org It has been observed that derivatives with larger alkyl groups or larger ring systems exhibit considerably higher nonradiative rate constants compared to those with smaller alkyl groups or rings. acs.org

Dynamic NMR experiments have provided insights into the internal motion of these systems, indicating that rotation around the C-N bond connecting the amino nitrogen to the NBD ring is slow in the ground state. acs.org This is attributed to the partial double bond character of the C-N bond. acs.org The rate of this internal rotation is highest for six-membered rings. acs.org These findings suggest that the inversion of the amino nitrogen is a crucial factor in determining the fluorescence efficiency of these systems. acs.org

The excited-state dynamics of ANBF derivatives are complex, involving both radiative (fluorescence) and nonradiative deactivation pathways. The surrounding medium's polarity and the specific structure of the amino group heavily influence the fluorescence properties. acs.org Research has shown that for derivatives with larger alkyl groups and ring systems, the nonradiative deactivation pathways become more significant, leading to lower fluorescence quantum yields. acs.org

While the singlet excited state of 4-amino NBD derivatives has been extensively studied, the investigation of their triplet states has been less common. nih.gov It was even suggested that intersystem crossing (the process of transitioning from a singlet to a triplet state) might be absent in these molecules. nih.gov However, it is known that intramolecular charge transfer molecules can undergo intersystem crossing, and some have been reported to exhibit high phosphorescence quantum yields in nonpolar solvents. nih.gov

Recent studies on N-hexyl-7-nitrobenzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole-4-amine, a derivative of 4-amino-7-nitrobenzofurazan, have demonstrated the existence of a triplet state in a nonpolar solvent like cyclohexane. nih.gov This was shown using nanosecond laser flash photolysis. nih.gov Interestingly, the deactivation of this triplet state was found to lead to the formation of photoproducts, but only in the absence of oxygen. nih.gov It is believed that in some contexts, the triplet state of the ANBF chromophore is not significantly populated, which would make triplet-triplet energy transfer unlikely. beilstein-journals.org

Excited-State Dynamics and Nonradiative Deactivation Pathways

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to characterize the properties of 4-amino-7-nitrobenzofurazan and its derivatives, providing insights into their electronic structure and behavior.

UV-Visible absorption spectroscopy is a fundamental technique for studying ANBF derivatives. nih.govmdpi.com These compounds are typically reddish or brown in their crystalline state and produce colored solutions. arkat-usa.org Their UV-Vis spectra are characterized by distinct absorption bands. nih.gov Generally, two main absorption bands are observed. nih.gov One band appears in the range of 312–390 nm, while a strong, second band is located in the visible region, typically between 430 and 480 nm, which is attributed to the NBD chromophore. nih.govarkat-usa.org The exact position of these bands can be influenced by the solvent and the specific substituents on the ANBF core structure. arkat-usa.orgrsc.org For instance, the absorption spectrum of 4-hydroxy-7-nitrobenzofurazan (B3182152) and its anion has been recorded in 23 different solvents to study its solvatochromic behavior. rsc.org

The following table summarizes the maximum absorption wavelengths (λmax) for a series of ANBF derivatives in different solvents, illustrating the effect of the molecular structure and environment on the electronic absorption.

| Compound | Solvent | λmax (nm) |

| 4-hydroxy-7-nitrobenzofurazan (anion) | Various aprotic solvents | Varies |

| 4-hydroxy-7-nitrobenzofurazan (anion) | Various protic solvents | Varies |

| N-hexyl-7-nitrobenzo[c] nih.govresearchgate.netbeilstein-journals.orgoxadiazole-4-amine | Cyclohexane | Not specified |

| 4-amino-7-nitrobenzofurazan derivatives (3a-g) | Various organic solvents | 457 - 483 |

| nitrobenzofurazan-sulfide derivatives (NBD-Si) | Methanol (B129727) | 409 - 415 |

| 4-amino-7-nitrobenzofurazan derivatives (1-7) | Not specified | 430 - 480 |

Fluorescence Spectroscopy (Emission and Excitation Spectra)

4-Amino-7-nitrobenzofurazan (NBD-amine) and its derivatives are known for their strong fluorescence, a property that is highly sensitive to their molecular structure and environment. arkat-usa.orgacs.org The fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group upon photoexcitation. nih.gov

The fluorescence spectra of this compound adducts are characterized by their excitation and emission maxima (λex and λem). For instance, in aqueous solutions, this compound adducts typically exhibit an excitation maximum around 464 nm and an emission maximum around 512 nm. aatbio.com However, these values are highly dependent on the solvent. acs.orgresearchgate.net For example, a derivative of 4-amino-7-nitrobenzofurazan in acetonitrile (B52724) shows an excitation maximum at 470 nm and an emission maximum at 538 nm. researchgate.netnih.gov In less polar solvents like benzene (B151609) and toluene, a weak fluorescence with an emission maximum between 505-512 nm has been observed for certain derivatives when excited at 450 nm. researchgate.net The fluorescence intensity of this compound adducts tends to decrease significantly in aqueous solutions due to interactions with the polar solvent. aatbio.com

The photophysical properties, including fluorescence, are influenced by the structure of the amino group. Studies on a series of NBD derivatives with the amino nitrogen incorporated into different sized heterocyclic rings (four- to seven-membered) and another series with varying alkyl chain lengths on the amino group have demonstrated this sensitivity. acs.org It was found that derivatives with larger alkyl groups or larger ring systems exhibit higher nonradiative rate constants, which can affect the fluorescence quantum yield. acs.org While the singlet excited state has been extensively studied, research has also shown the existence of a triplet state for an N-hexyl substituted derivative in cyclohexane, which can lead to the formation of photoproducts in the absence of oxygen. nih.gov

Table 1: Fluorescence Spectral Data for 4-Amino-7-nitrobenzofurazan Derivatives in Various Solvents

| Derivative | Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) |

|---|---|---|---|

| This compound adduct | Aqueous solution | 464 | 512 |

| N-methyl-4-amino-7-nitrobenzofurazan | Acetonitrile | 468 | 537 |

| Sulfur-functionalized ANBF | Acetonitrile | 470 | 538 |

| N-(α-naphthyl)-ethylenediamine derivative | Benzene | 450 | 505-512 |

| N-(α-naphthyl)-ethylenediamine derivative | Toluene | 450 | 505-512 |

Data from references: aatbio.comresearchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 4-amino-7-nitrobenzofurazan and its derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H-NMR spectrum of a derivative in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at distinct chemical shifts (δ) measured in parts per million (ppm). For example, the proton at position 5 (H-5) typically appears as a doublet downfield around 8.46 ppm, while the proton at position 6 (H-6) is a doublet upfield around 6.75 ppm. arkat-usa.org The protons of the amino group often show as a broad signal that is deuterable. arkat-usa.org

In deuterated dimethyl sulfoxide (B87167) (dmso-d₆), the chemical shifts are slightly different. For instance, the H-5 proton can be observed at approximately 8.51 ppm and the H-6 proton at around 6.86 ppm. arkat-usa.org

The ¹³C-NMR spectra provide complementary information. In CDCl₃, the carbon attached to the amino group (C-4) resonates around 144.73 ppm, while the carbon bearing the nitro group (C-7) is found near 136.60 ppm. arkat-usa.org The other carbon atoms of the benzofurazan (B1196253) ring system also show characteristic signals. arkat-usa.org In dmso-d₆, these chemical shifts are again slightly altered, with C-4 appearing at approximately 145.39 ppm and C-7 at about 143.88 ppm. arkat-usa.org The specific chemical shifts and coupling constants observed in NMR spectra are crucial for confirming the substitution pattern and conformation of various derivatives. arkat-usa.orgresearchgate.net

Table 2: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts (δ, ppm) for 4-Amino-7-nitrobenzofurazan Derivatives

| Nucleus | Position | Chemical Shift in CDCl₃ (ppm) | Chemical Shift in dmso-d₆ (ppm) |

|---|---|---|---|

| ¹H | H-5 | 8.46 (d) | 8.51 (d) |

| ¹H | H-6 | 6.75 (d) | 6.86 (d) |

| ¹³C | C-4 | 144.73 | 145.39 |

| ¹³C | C-7 | 136.60 | 143.88 |

| ¹³C | C-5 | 136.03 | 137.93 |

| ¹³C | C-6 | 100.93 | 102.30 |

Data from reference: arkat-usa.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 4-amino-7-nitrobenzofurazan and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds.

Key vibrational bands for these compounds include those associated with the amino (N-H) and nitro (N-O) groups. The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are prominent and are usually observed in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The aromatic C-H and C=C stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum, further confirming the presence of the benzofurazan ring system. The specific positions of these bands can be influenced by the nature of the substituent on the amino group and by intermolecular interactions such as hydrogen bonding. The synthesis and characterization of new derivatives of 4-amino-7-nitrobenzofurazan routinely employ IR spectroscopy to confirm the successful incorporation of the NBD moiety and other functional groups. arkat-usa.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4-amino-7-nitrobenzofurazan and its derivatives. It provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for confirming the identity of a synthesized compound.

The monoisotopic mass of the parent compound, 4-amino-7-nitrobenzofurazan, is 180.028340 u. chemspider.com In mass spectra, this would correspond to a prominent peak for the molecular ion [M]⁺. For derivatives, the molecular weight will increase according to the mass of the substituent group attached to the amino nitrogen.

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a particularly sensitive method for analyzing derivatives of 4-amino-7-nitrobenzofurazan. nih.gov This technique allows for the detection of derivatives at very low concentrations, often in the femtomole range. nih.gov The fragmentation patterns observed in MS/MS experiments can provide further structural information, helping to elucidate the structure of complex derivatives. nih.gov

Electron Spin Resonance (ESR/EPR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species that have unpaired electrons. While 4-amino-7-nitrobenzofurazan itself is not a radical, certain derivatives can be designed to be paramagnetic.

For example, a derivative of 4-amino-7-nitrobenzofurazan has been synthesized incorporating a 2,2,6,6-tetramethylpiperidin-N-oxyl (TEMPO) group, which is a stable free radical. arkat-usa.org The EPR spectrum of this paramagnetic compound provides information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei. arkat-usa.org Such studies can be used to probe molecular dynamics and interactions. scispace.com Research has also been conducted on the triplet state of NBD derivatives, which is a paramagnetic state with two unpaired electrons, using techniques like laser flash photolysis. nih.gov

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of 4-amino-7-nitrobenzofurazan and its derivatives are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is due to the significant intramolecular charge transfer (ICT) character of the molecule. acs.orgnih.gov

In the ground state, the molecule has a certain dipole moment. Upon excitation with light, there is a transfer of electron density from the electron-donating amino group to the electron-withdrawing nitro group, leading to an excited state with a much larger dipole moment. Polar solvents can stabilize this charge-separated excited state more effectively than nonpolar solvents.

This differential stabilization results in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. For instance, increasing amounts of water in acetonitrile cause a bathochromic shift in the absorption maximum. nih.gov The fluorescence properties are particularly affected. acs.org For example, one derivative is non-fluorescent in the polar solvent ethanol (B145695) but exhibits weak fluorescence in less polar solvents like benzene and toluene. researchgate.net The fluorescence lifetime and rotational diffusion dynamics of these molecules are also dependent on the solvent composition in binary solvent systems. scispace.com

Table 3: Effect of Solvent on the Spectroscopic Properties of a 4-Amino-7-nitrobenzofurazan Derivative

| Solvent | Polarity | Absorption Maximum (λabs) | Emission Maximum (λem) | Fluorescence Intensity |

|---|---|---|---|---|

| Ethanol | High | - | - | Non-fluorescent |

| Benzene | Low | - | 505-512 nm | Weak |

| Toluene | Low | - | 505-512 nm | Weak |

Data from reference: researchgate.net

Surface-Enhanced Fluorescence (SEF) and Raman Scattering (SERS) Studies

Surface-enhanced fluorescence (SEF) and surface-enhanced Raman scattering (SERS) are powerful techniques used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. These techniques have been applied to sulfur-functionalized derivatives of 4-amino-7-nitrobenzofurazan. researchgate.netnih.govcnr.it

SEF involves the enhancement of fluorescence intensity for molecules in close proximity to a plasmonic surface. This enhancement can overcome the quenching that often occurs when a fluorophore is very close to a metal. For sulfur-functionalized 4-amino-7-nitrobenzofurazan adsorbed on silver and gold nanoisland films, significant fluorescence enhancement has been observed. researchgate.netnih.gov

SERS provides detailed vibrational information about the adsorbed molecule with greatly enhanced signal intensity. SERS studies of a sulfur-functionalized derivative have revealed information about its orientation on the metal surface. nih.gov On silver, the SERS spectra suggest that the molecule binds to the surface via the nitrogen atoms of the furazan (B8792606) ring. researchgate.netnih.gov In contrast, on gold, the molecule appears to be linked through the sulfur atom. nih.gov The enhancement of both fluorescence and Raman scattering was found to be more efficient on silver nanoisland films compared to gold. nih.gov These studies provide valuable insights into the molecule-metal interactions and the photophysical changes that occur upon adsorption. nih.govacs.org

Computational Chemistry and Theoretical Studies of 4 Amino 7 Nitrobenzofurazan

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools that have been widely applied to study the NBD framework. These methods allow for the accurate calculation of molecular properties, offering a detailed understanding of the electronic behavior that governs the molecule's characteristics.

Molecular Structure Optimization

Computational studies, often employing methods like B3LYP with a 6-31G(d) basis set, have been instrumental in determining the optimized molecular geometries of 4-amino-7-nitrobenzofurazan and its derivatives. unt.edu These calculations establish the most stable three-dimensional arrangement of atoms, providing foundational data on bond lengths, bond angles, and dihedral angles. For instance, in a study of 4-N,N-dialkylamino-7-nitrobenzofurazan derivatives, the molecular structures were established and geometrical parameters were determined at the B3LYP/6-31G(d) level of theory. unt.edu This optimization is a critical first step for all subsequent computational analyses, as the molecular geometry directly influences the electronic structure and spectroscopic properties.

Electronic Structure and Frontier Orbitals

The electronic properties of 4-amino-7-nitrobenzofurazan derivatives are largely defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The amino group acts as an electron donor, while the nitro group serves as an electron acceptor, leading to an intramolecular charge transfer (ICT) character upon photoexcitation. nih.gov

DFT calculations provide precise energy levels for these orbitals. For example, in a study of two 2-naphthol (B1666908) derivatives incorporating a nitrobenzofurazan moiety, the HOMO and LUMO energies were calculated to understand their electronic transitions. dntb.gov.ua The energy difference between the HOMO and LUMO, known as the band gap, is a key parameter that correlates with the molecule's reactivity and the wavelength of its electronic absorption.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| NHNP-NMA | -6.01 | -1.43 | 4.58 |

| 4Cl-HNP-NMA | -6.14 | -1.56 | 4.58 |

Spectroscopic Parameter Prediction (UV-Vis, Fluorescence)

Time-dependent DFT (TD-DFT) is a go-to method for predicting the electronic absorption and emission spectra of molecules like 4-amino-7-nitrobenzofurazan. By calculating the energies of electronic transitions between the ground state and various excited states, TD-DFT can accurately forecast the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. These theoretical predictions are often in good agreement with experimental data. mdpi.comnih.gov

For instance, studies on nitrobenzofurazan-sulfide derivatives simulated their optical responses in methanol (B129727) using TD-DFT with the B3LYP functional, and the computed energy and oscillator strength results complemented the experimental findings. nih.gov Similarly, the UV-Vis spectra of charge-transfer complexes involving linagliptin (B1675411) and other molecules were successfully modeled using TD-DFT, with the calculated absorption wavelengths matching the experimental values well. mdpi.com The method can also be used to understand the nature of these transitions, for example, by identifying them as n → π* or π → π* transitions, which is crucial for interpreting the photophysical behavior of the molecule.

| Complex | Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| LGN-DDQ | 487.5 | 424.48 | 0.0448 |

| LGN-CHA | 514.0 | 510.58 | 0.039 |

Molecular Dynamics Simulations

While the provided search results focus heavily on quantum chemical calculations, molecular dynamics (MD) simulations are another powerful computational tool that could be applied to study 4-amino-7-nitrobenzofurazan, particularly in condensed phases or when interacting with biological systems. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. However, based on the top 100 search results, there is no specific mention of molecular dynamics simulations being performed directly on 4-Amino-7-nitrobenzofurazan itself.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a series of compounds with their observed properties. For derivatives of 4-amino-7-nitrobenzofurazan, QSPR models have been developed to predict various properties, including hydrophobicity and fluorescence. arkat-usa.orgresearchgate.netresearchgate.net

In one study, a series of new NBD derivatives were synthesized and their physicochemical properties were analyzed, with a special emphasis on using QSPR to understand the relationship between their structure and their UV-Vis and fluorescence characteristics. arkat-usa.orgresearchgate.net These studies are valuable for predicting the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery of new derivatives with desired characteristics.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions involving 4-amino-7-nitrobenzofurazan and its derivatives. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to reveal the step-by-step pathway.

For example, the reactivity of 4-nitrobenzofurazans with nucleophiles has been investigated through kinetic studies, with computational methods providing insights into the reaction mechanism. cdnsciencepub.com The effect of substituents on the reactivity can be rationalized by examining how they alter the electronic structure of the molecule. Furthermore, the reaction between NBD-Cl and various amines to form fluorescent adducts has been studied computationally to understand the reaction kinetics and the nature of the transition state. researchgate.net These mechanistic studies are crucial for optimizing reaction conditions and for understanding the factors that control the reactivity of this important class of compounds. Studies have also delved into the photophysical and photochemical properties, revealing the existence of a triplet state for N-hexyl-7-nitrobenzo[c] unt.eduarkat-usa.orgresearchgate.netxadiazole-4-amine in cyclohexane, which deactivates to form photoproducts in the absence of oxygen. nih.gov

Analysis of Intramolecular Charge Transfer Characteristics

4-Amino-7-nitrobenzofurazan (ANBF) is a prominent example of a "push-pull" molecular architecture, which is foundational to its significant electronic and photophysical properties. nih.govresearchgate.net This structure consists of an electron-donating group (the amino group) and electron-accepting groups (the nitro group and the benzofurazan (B1196253) ring system) linked by a π-conjugated framework. nih.govresearchgate.net Upon photoexcitation, this arrangement facilitates a significant redistribution of electron density, known as intramolecular charge transfer (ICT). nih.gov The amino group acts as the electron donor, while the nitro group serves as the primary electron acceptor. nih.gov

Computational studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the nature of this ICT process. researchgate.netacs.orgnih.gov Theoretical analyses such as Frontier Molecular Orbital (FMO) analysis, Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to visualize and quantify the charge redistribution. researchgate.netacs.orgnih.gov

FMO analysis of ANBF and its derivatives consistently shows that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-donating amino moiety. acs.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting nitrobenzofurazan part of the molecule. acs.org This spatial separation of the frontier orbitals is a hallmark of push-pull systems and is central to their ICT character and resulting optical properties. The energy difference between the HOMO and LUMO levels is a critical parameter that influences the electronic absorption and emission spectra of the molecule. acs.org The charge transfer from the donor to the acceptor upon excitation is what gives rise to the molecule's characteristic fluorescence and solvatochromic behavior, where the emission color changes with solvent polarity. acs.orgacs.org

Theoretical Predictions of Optoelectronic and Nonlinear Optical Properties

Theoretical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been extensively used to predict the optoelectronic and nonlinear optical (NLO) properties of 4-amino-7-nitrobenzofurazan and its derivatives. researchgate.netacs.org Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-31+g(d,p) are commonly employed to model these complex molecular systems. researchgate.netacs.org

Optoelectronic Properties

The optoelectronic behavior of these compounds is largely governed by their frontier molecular orbitals. The energy gap (ΔE) between the HOMO and LUMO is a key parameter, with smaller gaps generally leading to absorption at longer wavelengths. acs.org Theoretical studies on various para-substituted nitrobenzofurazan derivatives have shown that the nature of the substituent can tune this energy gap. researchgate.net For instance, the substitution of the chloro group in 4-chloro-7-nitrobenzofurazan (B127121) with different moieties leads to significant changes in the calculated energy gaps. researchgate.net These computational predictions of electronic absorption spectra often show good agreement with experimental UV-Vis data. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Solvent | Reference |

|---|---|---|---|---|---|

| NBD-Cl | - | - | 3.34 | - | researchgate.net |

| NBD-OCH3 | - | - | 3.00 | - | researchgate.net |

| NBD-OC6H5 | - | - | 3.01 | - | researchgate.net |

| NBD-S1 (2-pyridinethiol derivative) | -5.63 | -2.77 | 2.86 | Methanol | acs.org |

| NBD-S2 (2-pyrimidinethiol derivative) | -5.74 | -2.82 | 2.92 | Methanol | acs.org |

Nonlinear Optical (NLO) Properties

The significant intramolecular charge transfer in ANBF derivatives makes them promising candidates for NLO applications. researchgate.netnih.gov Computational methods are crucial for predicting NLO properties, which are otherwise complex to measure experimentally. Key NLO parameters, including the dipole moment (μ), polarizability (α), and first and second-order hyperpolarizabilities (β and γ), have been calculated for various derivatives. researchgate.net

The first hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response, which is relevant for applications like second-harmonic generation. The push-pull nature of these molecules, leading to a large change in dipole moment between the ground and excited states, is a primary reason for the predicted high β values. acs.org Theoretical studies on NBD-pyrrolidine (NBD-Pyrr), for example, have reported its NLO parameters, highlighting its potential as an NLO material. researchgate.net

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Data not available in results |

| Polarizability (α) | Data not available in results |

| First Hyperpolarizability (β) | Data not available in results |

| Second Hyperpolarizability (γ) | Data not available in results |

Specific values for NBD-Pyrr were mentioned as calculated but not explicitly provided in the search results abstracts. researchgate.net

These computational investigations are vital for molecular engineering, allowing for the rational design of new NBD-based materials with tailored optoelectronic and NLO properties for specific applications in fields like organic electronics and photonics. dntb.gov.ua

Applications and Advanced Research Directions of 4 Amino 7 Nitrobenzofurazan

Fluorescent Probes in Biological and Biochemical Systems

Derivatives of 4-amino-7-nitrobenzofurazan are widely employed as fluorescent probes in various biological and biochemical contexts. arkat-usa.org Their strong fluorescence has made them a staple in bioanalytical chemistry. arkat-usa.org These probes are particularly useful for labeling specific functional groups such as amines, thiols, and others. researchgate.net The versatility of NBD derivatives allows for their incorporation into different molecular structures, enabling detailed studies of complex biological systems.

Detection and Quantification of Biomolecules (Amines, Amino Acids, Proteins, Lipids)

One of the primary applications of 4-amino-7-nitrobenzofurazan derivatives, particularly 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), is in the detection and quantification of biomolecules. medchemexpress.comambeed.com NBD-F is a highly sensitive reagent that reacts with primary and secondary amines, including those in amino acids, to yield highly fluorescent and stable products. medchemexpress.comresearchgate.net This reaction is the basis for their use as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of amino acids and low-molecular-weight amines. medchemexpress.comchemodex.com The derivatization process is straightforward and the resulting NBD-adducts are stable, which is advantageous for analytical procedures. medchemexpress.com

NBD-based probes have also been developed for the analysis of lipids. For instance, NBD-labeled lipids are well-established fluorescent probes for investigating membrane structure and dynamics in both living cells and model systems. nih.govresearchgate.net Furthermore, the compound has been used in the development of methods for analyzing free sphingoid bases. abmole.com

The reaction of NBD-F with amino acids allows for their detection with UV or fluorescence detectors in HPLC systems. medchemexpress.com For example, an HPLC method using NBD-F pre-column derivatization has been developed for the determination of plasma-free 3-nitrotyrosine (B3424624) and tyrosine. nih.gov This method achieved low limits of detection, making it suitable for clinical studies. nih.gov Similarly, an online microdialysis-capillary electrophoresis (MD-CE) assay using NBD-F as a fluorogenic labeling reagent has been established for the in vivo analysis of amino acid neurotransmitters. nih.gov This assay allowed for the baseline separation of 16 amino acids in under 22 seconds. nih.gov

The table below summarizes the application of NBD-F in the detection of various biomolecules.

| Biomolecule | Analytical Technique | Key Findings |

| Amines and Amino Acids | HPLC with fluorescence detection | NBD-F serves as a sensitive pre-labeling compound, reacting with primary and secondary amines to form fluorescent derivatives. dojindo.com |

| Amino Acid Neurotransmitters | Microdialysis-Capillary Electrophoresis (MD-CE) | Enabled high-speed, online analysis with low limits of detection for glutamate (B1630785) and GABA. nih.gov |

| Plasma Free 3-Nitrotyrosine and Tyrosine | HPLC with NBD-F derivatization | Achieved detection limits comparable to LS-MS/MS, suitable for clinical research on oxidative stress. nih.gov |

| Free Sphingoid Bases | LC-MS/MS | A method was developed using NBD-F for the analysis of these lipid components. abmole.com |

| Biothiols (Cysteine, Homocysteine, Glutathione) | Colorimetric and Fluorescent Probe | NBD-F can discriminate between different biothiols based on the differential reactivity of the resulting derivatives. rhhz.net |

Visualization of Cellular Processes and Molecular Interactions

The fluorescent properties of 4-amino-7-nitrobenzofurazan derivatives make them invaluable tools for visualizing cellular structures and processes. chemimpex.comnetascientific.com By tagging biomolecules with NBD, researchers can track their localization and movement within cells using fluorescence microscopy. chemimpex.comnetascientific.com For example, NBD-labeled lipids are frequently used to study the structure and dynamics of cellular membranes. nih.gov

NBD-based probes have been designed to investigate specific cellular components and events. For instance, environment-sensitive probes based on the nitrobenzoxadiazole fluorophore have been developed to image the hERG potassium channel, providing a convenient method for its detection in cells. nih.gov These probes exhibit changes in their fluorescence depending on the polarity of their environment, which can be used to infer information about their binding site. nih.gov Additionally, NBD-based fluorescent reporters have been designed to probe cellular metabolic activity by selectively binding to transport proteins like serum albumin. nih.gov The fluorescence of these probes is significantly enhanced upon binding, allowing for the detection of differences in metabolic activity between normal and cancer cells. nih.gov

Tracking Molecular Interactions and Enhancing Imaging Techniques

The sensitivity of NBD's fluorescence to its local environment is a key feature that allows for the tracking of molecular interactions. unito.it Changes in fluorescence intensity, lifetime, and emission wavelength can signal binding events, conformational changes, or alterations in the surrounding medium. unito.it This makes NBD derivatives powerful tools for studying protein-protein interactions, protein-lipid interactions, and the binding of small molecules to macromolecules. scbt.com

The use of NBD as a fluorescent label can enhance various imaging techniques. In super-resolution microscopy, which overcomes the diffraction limit of light, specific fluorophores are required. acs.org NBD-based probes, with their distinct photophysical properties, can be utilized in these advanced imaging modalities to provide a more detailed view of cellular structures and molecular assemblies. acs.org For example, the combination of atomic force microscopy (AFM) with high-resolution fluorescence microscopy, using probes like NBD-labeled lipids, allows for the simultaneous characterization of membrane topography and phase behavior. researchgate.net

Protein Labeling and Conformational Change Studies

NBD derivatives are extensively used for labeling proteins to study their structure, function, and dynamics. nih.gov The reactivity of compounds like NBD-Cl and NBD-F towards amine and thiol groups allows for the covalent attachment of the fluorophore to specific sites on a protein, such as the N-terminus or cysteine and lysine (B10760008) residues. chemodex.comresearchgate.net

A significant application of NBD labeling is in the study of protein conformational changes. The fluorescence of the NBD moiety is sensitive to the polarity of its environment; a change in protein conformation that alters the environment of the attached NBD probe will result in a change in its fluorescence signal. unito.it This principle has been used to monitor the environment of nascent polypeptide chains within the ribosome-translocon complex by biosynthetically incorporating an NBD-labeled lysine. unito.it The shift in NBD's emission from an aqueous to a more apolar environment provides information about the location of the nascent chain. unito.it

Furthermore, a fluorogenic derivatization method using 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) has been developed to distinguish between acetylated and unacetylated protein N-termini. researchgate.net At neutral pH, unacetylated proteins react selectively with NBD-Cl to produce a strong fluorescence signal, while acetylated proteins remain non-fluorescent. researchgate.net

The table below provides examples of NBD derivatives used in protein studies.

| NBD Derivative | Application | Key Feature |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Selective N-terminal protein labeling | Distinguishes between acetylated and unacetylated N-termini based on fluorescence. researchgate.net |

| NBD-labeled lysine | Studying nascent chain environment | Fluorescence properties change based on the polarity of the environment within the translocon complex. unito.it |

| NBD-F | General protein labeling | Reacts with amine groups on proteins for fluorescence analysis. chemodex.com |

Reactive Oxygen Species (ROS) and Nitric Oxide Detection

Derivatives of 4-amino-7-nitrobenzofurazan have been engineered to act as fluorescent sensors for reactive oxygen species (ROS) and nitric oxide (NO), which are important signaling molecules and mediators of oxidative stress. rsc.orgrsc.org

Sensors for ROS have been developed by covalently linking the 4-amino-7-nitrobenzofurazan (ABF) moiety to a phenol (B47542) group. rsc.orgrsc.org In their initial state, these sensors are non-fluorescent. researchgate.net However, upon reaction with ROS, such as peroxyl radicals, a fluorescent molecule is released, leading to a "turn-on" fluorescence signal. researchgate.netresearchgate.net The design of these probes can be optimized, for example, by introducing steric bulk to improve sensor performance. rsc.orgrsc.org

For the detection of nitric oxide, or more accurately its oxidized products like nitrite (B80452), NBD-based compounds have also been utilized. thermofisher.com For instance, NBD methylhydrazine reacts with nitrite in acidic conditions to form the fluorescent product N-methyl-4-amino-7-nitrobenzofurazan. thermofisher.com Additionally, the measurement of 3-nitrotyrosine, a biomarker for NO-mediated damage, can be accomplished using HPLC with NBD-F derivatization. nih.gov

Temperature Measurements in Living Cells

The fluorescence of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group has been shown to be sensitive to temperature, which has led to its use as an optical thermometer in living cells. nih.gov When conjugated to phospholipids (B1166683) or fatty acids and incorporated into cellular membranes, the fluorescence intensity and lifetime of the NBD probe can be directly correlated with cellular temperature. nih.gov

The temperature sensitivity of NBD is primarily due to rapid, heat-induced electronic changes that increase the rate of fluorescence decay. nih.gov This mechanism allows for temperature measurements with a resolution of approximately 2°C over a broad temperature range. nih.gov This application provides a valuable tool for studying cellular thermogenesis and temperature-dependent biological processes at the single-cell level.

Role in Drug Discovery and Medicinal Chemistry

The NBD scaffold is a versatile platform in medicinal chemistry, primarily due to its fluorogenic nature, which facilitates the tracking and visualization of molecules in biological systems. chemimpex.comnetascientific.com Its structure is amenable to chemical modification, allowing for the development of compounds with specific therapeutic activities. chemimpex.comnetascientific.com

The core structure of 4-amino-7-nitrobenzofurazan derivatives is instrumental in the design of targeted therapies. chemimpex.comnetascientific.com By attaching the NBD fluorophore to other molecules, researchers can create conjugates that selectively bind to specific biological targets. This approach is particularly valuable in cancer research. For instance, a glucose analogue conjugated with a nitrobenzoxadiazole fluorophore was designed to target the Warburg effect, a metabolic characteristic of many cancer cells. nih.gov This conjugate demonstrated glucose-dependent uptake and accumulated selectively in the hypoxic (low oxygen) regions of 3D spheroid tumor models, highlighting its potential for delivering therapeutic agents directly to cancer cells. nih.gov The unique structure of these compounds allows for modifications that can enhance their specificity and efficacy, paving the way for innovative treatments. chemimpex.comnetascientific.com

Derivatives of 4-amino-7-nitrobenzofurazan have demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties. The versatility of the NBD core allows for the synthesis of diverse compounds by reacting its precursor, 4-chloro-7-nitrobenzofurazan (NBD-Cl), with various amines. mdpi.com

Anticancer Activity: Several studies have highlighted the potential of NBD derivatives as anticancer agents.

A series of 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and evaluated for their antiproliferative activity. One compound, which featured a 4-substituted-anilino group with a sulfonamide, proved to be the most effective, inhibiting the growth of four different tumor cell lines at low micromolar concentrations. kcl.ac.uk

Another study synthesized novel 2,4,5-substituted pyrimidine (B1678525) derivatives, with the most active compound showing potent inhibition of several human cancer cell lines, with IC50 values ranging from 0.024 to 0.55 µM. researchgate.net

Naphthoquinone derivatives have also been explored for their anticancer potential, with some showing highly potent activity against human leukemia and breast cancer cells. nih.gov

Antibacterial and Antifungal Activity: The therapeutic reach of NBD derivatives extends to infectious diseases.

Research on iodoquinazoline derivatives revealed that they exhibit broad-spectrum antibacterial and antifungal action. kcl.ac.uk Their activity against Gram-positive bacteria was found to be superior to their effect on Gram-negative bacteria. kcl.ac.uk

One study identified a pyran compound in crude extracts that showed activity against Salmonella enterica. biorxiv.org Another compound identified in the same study, 3-Methyl-4-nitro-5-(1-pyrazolyl) pyrazole, was reported to have antimicrobial activity against B. subtilis, S. aureus, P. fluorescens, P. aeruginosa, and E. coli. biorxiv.org

Newly synthesized pyrimidine derivatives also demonstrated significant antifungal activity against C. albicans, C. glabrata, and C. tropicalis, and better antibacterial activity against E. coli than the reference drug gentamicin. researchgate.net

Table 1: Examples of Biologically Active NBD Derivatives

| Derivative Class | Target/Organism | Reported Activity |

| Iodoquinazoline Derivatives | Human Cancer Cell Lines | Anticancer (IC50: 4.0-8.0 µM) kcl.ac.uk |

| Iodoquinazoline Derivatives | Gram-positive & Gram-negative bacteria | Antibacterial kcl.ac.uk |

| Pyrimidine Derivatives | Human Hepatocellular Carcinoma | Anticancer (IC50: <0.10 µM) researchgate.net |

| Pyrimidine Derivatives | E. coli, S. aureus | Antibacterial (MIC: 1.56-3.12 µg/mL for E. coli) researchgate.net |

| Pyrimidine Derivatives | C. albicans, C. glabrata, C. tropicalis | Antifungal (MIC: 435-485 µg/mL) researchgate.net |

| Naphthoquinone Oximes | Human Leukemia (K562) & Breast Cancer (MCF-7) | Anticancer (IC50: 0.7 µM for K562) nih.gov |

Beyond the activities mentioned above, certain derivatives of 4-amino-7-nitrobenzofurazan have been investigated for other specific pharmacological effects. Research has indicated that some of these compounds exhibit potential antileukemic, immunosuppressive, or monoamine oxidase (MAO) inhibiting activities. umich.eduarkat-usa.org

Antileukemic and Immunosuppressive Activity: The potential for NBD derivatives to act as antileukemic and immunosuppressive drugs has been noted in the literature, often stemming from early investigations into the biological properties of this class of compounds. arkat-usa.orginnovareacademics.in For example, the oleanolic acid derivative OEOA, which contains a furazan (B8792606) ring, has shown antileukemic activity that is not due to general cytotoxicity. sci-hub.se

Monoamine Oxidase (MAO) Inhibition: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) has been identified as a potent, competitive inhibitor of both MAO-A and MAO-B. nih.gov Studies have shown that NBD-Cl can cause a time-dependent inactivation of MAO enzymes, suggesting it modifies essential lysine residues within the active sites of these enzymes. nih.gov

Anticancer, Antibacterial, and Antifungal Agents

Materials Science Applications

The intense fluorescence and environmentally sensitive nature of the NBD moiety make it highly useful in materials science for creating advanced materials with unique optical properties. netascientific.com

The 4-amino-7-nitrobenzofurazan structure is a classic example of an intramolecular charge transfer molecule, where the amino group acts as an electron donor and the nitro group as an electron acceptor upon photoexcitation. nih.gov This property is the basis for its strong fluorescence, which is highly sensitive to the local environment. This has led to its use in creating fluorescent probes and advanced materials for electronics and photonics. netascientific.com For example, NBD derivatives have been incorporated into aza-crown ethers to create chemosensors for detecting metal ions. While the absorption spectra of these sensors are not significantly affected by cations, their fluorescence emission is strongly influenced, allowing for sensitive detection. nih.gov

Molecularly imprinted polymers (MIPs) are synthetic materials designed with recognition sites that are complementary to a specific target molecule. 4-Amino-7-nitrobenzofurazan and its derivatives can be used in the creation of fluorescent MIPs.

In this application, a polymerizable derivative of NBD is used as a functional monomer during the MIP synthesis process. kent.ac.uk For instance, 4-(3-aminopropylene)-7-nitrobenzofurazan was synthesized and used to prepare a fluorescent MIP for detecting the herbicide atrazine. kent.ac.uk The principle is that when the target molecule (the template) binds to the recognition sites within the polymer, the fluorescence of the nearby NBD monomer is altered—either quenched, enhanced, or shifted. kent.ac.uk This change in fluorescence provides a direct and sensitive signal for the presence and concentration of the target analyte. This approach has been used to create selective sensors for various molecules, including explosives like 2,4-dinitrotoluene (B133949) (DNT). mdpi.com

Chemosensors and Fluoroionophores

The core structure of 4-Amino-7-nitrobenzofurazan serves as an excellent chromophore, whose absorption and emission properties can be modulated by interactions with other molecules. nih.gov This characteristic is fundamental to its use in chemosensors and fluoroionophores, which are molecules designed to detect specific ions or molecules. When the NBD moiety is combined with a recognition site, such as a crown ether, the resulting system can selectively bind to target species like metal ions and amino acids. nih.gov This binding event alters the electron distribution in both the ground and excited states of the NBD chromophore, leading to a detectable change in its color or fluorescence. nih.gov

The design of these sensors often involves synthesizing derivatives of 4-Amino-7-nitrobenzofurazan. For instance, reacting 4-chloro- or 4-fluoro-7-nitrobenzofurazan with primary or secondary amines is a common method to create NBD derivatives for chemosensor applications. nih.gov These derivatives can be tailored to exhibit high selectivity for specific analytes. For example, an NBD-aza-18-crown-6 derivative has demonstrated strong selectivity for Ca²⁺ and Sr²⁺ ions. nih.gov

Another strategy involves using the non-fluorescent precursor, 4-Azido-7-nitrobenzofurazan, which can be converted to the highly fluorescent 4-Amino-7-nitrobenzofurazan upon reaction with a target analyte, such as hydrogen sulfide (B99878). chemodex.com This "turn-on" fluorescence mechanism provides a sensitive detection method. chemodex.com Research has also explored the development of NBD-based fluorescent probes for the detection of heavy metal ions like Hg(II), where the addition of the ion causes a significant enhancement in fluorescence. researchgate.netkoreascience.kr

Table 1: Examples of 4-Amino-7-nitrobenzofurazan Based Chemosensors

| Derivative/System | Target Analyte | Principle of Detection | Reference |

| NBD-aza-18-crown-6 | Ca²⁺, Sr²⁺ | Complexation induced fluorescence change | nih.gov |

| 4-Azido-7-nitrobenzofurazan | Hydrogen Sulfide | Conversion to fluorescent NBD-amine | chemodex.com |

| 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole | Hg(II) | Chelation-enhanced fluorescence | researchgate.net |

| Thiaoxaaza-macrocycle with nitrobenzofurazan | Hg(II) | Chelation-enhanced fluorescence and color change | koreascience.kr |

Analytical Chemistry Methodologies

In analytical chemistry, 4-Amino-7-nitrobenzofurazan and its halogenated precursors, particularly 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), are widely used as derivatizing agents. dergipark.org.tr Derivatization is a process where a molecule of interest is chemically modified to enhance its detectability. innovareacademics.in NBD reagents react with primary and secondary amines, thiols, and hydroxyl groups to form stable, highly fluorescent adducts. dergipark.org.tr This property is invaluable for the analysis of compounds that lack a native chromophore or fluorophore, making them difficult to detect otherwise. dergipark.org.tr

High-Performance Liquid Chromatography (HPLC) Derivatization

NBD-F is a highly reactive and widely used pre-labeling compound for the analysis of small molecules by High-Performance Liquid Chromatography (HPLC). dojindo.comscientificlabs.ie It reacts with primary and secondary amines under mild conditions to form fluorescent derivatives that can be easily detected. dojindo.com This method significantly enhances the sensitivity of HPLC analysis for a variety of compounds, including amino acids, peptides, and pharmaceuticals. scientificlabs.iexiahepublishing.com

The derivatization process with NBD-F is straightforward and results in stable products. medchemexpress.com The resulting NBD-labeled compounds typically have an orange color and exhibit strong fluorescence, with excitation and emission maxima around 470 nm and 530 nm, respectively. dojindo.com This allows for highly sensitive detection, with limits of detection reported in the femtomole range. wikipedia.org The technique has been successfully applied to the analysis of amino acid neurotransmitters in biological samples, demonstrating its utility in complex matrices. xiahepublishing.comnih.gov

Table 2: Applications of NBD-F in HPLC Derivatization

| Analyte | Matrix | Key Findings | Reference |

| Amino Acids | Protein Hydrolysates | Sensitive detection and quantification. | dojindo.com |

| Amino Acid Neurotransmitters | Rat Hippocampi | Rapid and accurate quantification with good recovery. | nih.gov |

| Taurine | Energy Drinks | Simple and rapid method with high precision and linearity. | jst.go.jp |

| Free Sphingoid Bases | Biological Samples | Development of an LC-MS/MS method. | medchemexpress.com |

Spectrophotometric and Spectrofluorometric Assays

The reaction of NBD derivatives, particularly NBD-Cl, with analytes containing primary or secondary amino groups produces intensely colored and fluorescent products, making them suitable for spectrophotometric and spectrofluorometric assays. scielo.brresearchgate.net These methods offer a sensitive and selective means of quantifying various drugs and other compounds in bulk form and pharmaceutical preparations. scielo.brresearchgate.net

The derivatization reaction is typically carried out in a buffered solution, and the resulting product is measured at its maximum absorption or emission wavelength. scielo.brresearchgate.net These assays are generally simple, cost-effective, and can be readily implemented in quality control laboratories. scielo.br For example, methods have been developed for the determination of drugs such as pramipexole, nebivolol, carvedilol, and eletriptan. scielo.brresearchgate.net The linear range for these assays can be quite broad, demonstrating their versatility. scielo.brresearchgate.net

Table 3: Spectrophotometric and Spectrofluorometric Assays using NBD-Cl

| Analyte(s) | Method | Wavelength (nm) | Linear Range (µg/mL) | Reference |

| Pramipexole, Nebivolol, Carvedilol, Eletriptan | Spectrophotometry | ~470 | 2.0 - 250 | scielo.brresearchgate.net |

| Pramipexole, Nebivolol, Carvedilol, Eletriptan | Spectrofluorimetry | Ex: ~470, Em: ~535 | 0.1 - 3.0 | scielo.brresearchgate.net |

| Clemastine, Loratadine, Losartan, Ramipril | Spectrophotometry | 467-471 | 5 - 120 | ebi.ac.uk |

| Pseudoephedrine | Spectrofluorimetry | Ex: 475, Em: 532 | Not specified | ebi.ac.uk |

Pre- and Post-Column Derivatization

In the context of chromatography, NBD reagents can be used in both pre-column and post-column derivatization modes. dergipark.org.trinnovareacademics.in

Pre-column derivatization involves reacting the analyte with the NBD reagent before injection into the HPLC system. dergipark.org.tr This approach offers flexibility in reaction conditions and allows for the removal of excess reagent. dergipark.org.tr Pre-column derivatization with NBD-F or NBD-Cl has been extensively used for the analysis of amino acids and other amines. dergipark.org.trxiahepublishing.comcapes.gov.br The resulting derivatives are stable and can be effectively separated on a reversed-phase column. dergipark.org.tr

Post-column derivatization involves adding the NBD reagent to the column effluent after the analytes have been separated. dergipark.org.tr This is achieved using a second pump and a reaction coil. dergipark.org.tr This method requires less sample preparation and can lead to more reproducible results as the derivatization is automated. dergipark.org.tr Post-column derivatization with NBD-F has been employed for the determination of amino and imino acids, as well as thiols. jst.go.jp

The choice between pre- and post-column derivatization depends on the specific application, including the nature of the analyte and the complexity of the sample matrix. dergipark.org.tr

Table 4: Comparison of Pre- and Post-Column Derivatization with NBD Reagents

| Derivatization Mode | Advantages | Disadvantages | Typical Reagents | Reference |

| Pre-column | Flexible reaction conditions, allows for excess reagent removal, can be automated. dergipark.org.tr | Requires stable derivatives, may require sample cleanup. dergipark.org.tr | NBD-F, NBD-Cl | dergipark.org.trxiahepublishing.comcapes.gov.br |

| Post-column | Less sample preparation, more reproducible, less interference from reagents. dergipark.org.tr | Requires a second pump and reaction coil, reaction must be rapid. dergipark.org.tr | NBD-F | jst.go.jp |

Future Research Directions and Potential Innovations

The versatile nature of the 4-Amino-7-nitrobenzofurazan scaffold suggests significant potential for future research and innovation. Building on its established use in chemosensors, future work could focus on developing more sophisticated probes with enhanced selectivity and sensitivity for a wider range of analytes, including biomarkers for early disease diagnosis and environmental pollutants. chemimpex.com The development of "turn-on" fluorescent probes, where fluorescence is initiated upon binding to the target, remains a promising area for creating highly specific and low-background sensor systems. chemodex.com

In analytical chemistry, the exploration of novel NBD-based derivatization reagents could lead to methods with improved reaction kinetics, stability, and detection limits. acs.org The application of these reagents in conjunction with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis could offer even faster and more efficient analyses. xiahepublishing.com

Furthermore, the unique photophysical properties of 4-Amino-7-nitrobenzofurazan derivatives, such as their intramolecular charge transfer characteristics, could be exploited in the development of new materials for optoelectronics and imaging. nih.govresearchgate.net Investigating the triplet state properties of these molecules may open up new avenues in photodynamic therapy and photocatalysis. nih.gov The synthesis of novel derivatives with tailored electronic and steric properties will be crucial for advancing these applications. mdpi.comarkat-usa.org

Q & A

Q. What are the common synthetic routes for preparing 4-amino-7-nitrobenzofurazan (NBD) derivatives?

NBD derivatives are typically synthesized via nucleophilic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with primary amines. For example, reactions with aniline, amino-crown ethers, or α-naphthylethylenediamine yield fluorescent derivatives. The reaction is conducted in polar solvents (methanol, ethanol, acetonitrile) under heating, with sodium hydrogen carbonate often added to neutralize acidic byproducts. Purification involves preparative TLC or crystallization .

Q. How does solvent polarity affect the fluorescence properties of NBD derivatives?